molecular formula C9H12N4OS B13100358 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B13100358
M. Wt: 224.29 g/mol
InChI Key: QDXPOPGDZIUBSR-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the pyrazole and oxadiazole rings imparts unique chemical and physical properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Introduction of the Methylthio Group: The methylthio group can be introduced by the reaction of the oxadiazole intermediate with a methylthiolating agent, such as methyl iodide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to the corresponding hydrazide using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydrazide

    Substitution: Nitro-pyrazole, halogenated pyrazole

Scientific Research Applications

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole depends on its application:

    Antimicrobial and Antifungal Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting their metabolic pathways.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins involved in cell cycle regulation.

    Pesticidal Activity: The compound may act as an inhibitor of key enzymes in pests, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-triazole: Similar structure but contains a triazole ring instead of an oxadiazole ring.

Uniqueness

2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-5-(methylthio)-1,3,4-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which impart distinct chemical and physical properties. This combination of rings is not commonly found in other compounds, making it a subject of interest for various research applications.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

2-(5-ethyl-1-methylpyrazol-3-yl)-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H12N4OS/c1-4-6-5-7(12-13(6)2)8-10-11-9(14-8)15-3/h5H,4H2,1-3H3

InChI Key

QDXPOPGDZIUBSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C)C2=NN=C(O2)SC

Origin of Product

United States

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